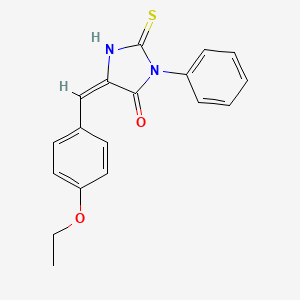

(5E)-5-(4-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is an imidazole derivative with a mercapto group (-SH), a phenyl group (a benzene ring), and an ethoxybenzylidene group attached. Imidazole rings are found in many important biological molecules, including histidine and the nucleic acid bases adenine and guanine. The presence of the mercapto group could give the compound potential biological activity, as sulfur-containing compounds often play important roles in enzymes and proteins .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 5-membered imidazole ring with various substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the mercapto group, which can participate in redox reactions and potentially form disulfide bonds. The imidazole ring could also potentially participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar mercapto and ethoxy groups could influence its solubility in different solvents .科学的研究の応用

Antimonoaminooxidase and Sympatholytic Properties

Research has revealed that derivatives of (5Z)-5-(3-ethoxy-4-hydroxybenzyliden)-2-phenyl-3,5-dihydro-4H-imidazol-4-one exhibit antimonoaminooxidase activity, inhibiting the deamination of serotonin, and display sympatholytic action by blocking α1-adrenoreceptors. These properties suggest the potential for developing new antidepressant preparations based on monoaminoxidase (MAO) inhibitors with simultaneous sympatholytic properties, which could be safer by decreasing the risk of arterial hypertension (А. С. Григорян et al., 2022).

Antimicrobial Activities

Some novel derivatives, including Schiff base forms and Mannich base derivatives of the compound, were synthesized and showed good or moderate antimicrobial activities against test microorganisms. These findings indicate the potential use of these compounds in developing antimicrobial agents (H. Bektaş et al., 2007).

Spectroscopic Properties and Crystal Structure

The synthesized compound "(Z)-4-(2-Methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one" was studied for its crystal structure and spectroscopic properties. The compound exhibits weak intramolecular C–H···O and C–H···N hydrogen bonds, and its structure involves intermolecular π–π stacking and C–H···π interactions, leading to a continuous three-dimensional framework. These properties are crucial for understanding the chemical behavior and potential applications of such compounds(Jiun-Wei Hu & Kew-Yu Chen, 2015).

Electrochemical Oxidation

Research on the electrochemical behavior of new hydantoin derivatives, including the electrooxidative/Michael-type sequential reactions, provides insights into the structure–activity relationships and potential biochemical applications of these compounds. Such studies are fundamental for advancing our understanding of the electrochemical properties and potential applications in various fields (Erum Nosheen et al., 2012).

Antibacterial and Antiviral Activities

The synthesis and biological evaluation of silver(I) acetate complexes derived from N-heterocyclic carbene precursors have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, the antiviral activity of benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives against ortho- and paramyxoviruses highlights the potential of these compounds in developing new antimicrobial and antiviral agents (F. Hackenberg et al., 2013), (B. Golankiewicz et al., 1995).

将来の方向性

特性

IUPAC Name |

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-2-22-15-10-8-13(9-11-15)12-16-17(21)20(18(23)19-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,23)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIZUXQHUUDOPX-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2757393.png)

![tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2757395.png)

![N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2757396.png)

![N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2757401.png)

![2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2757408.png)

![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)

![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2757412.png)